N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Description
N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a pyrazolopyrimidine derivative characterized by a bicyclic pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 3-fluorobenzyl group at position 5 and a thiophene-2-carboxamide moiety linked via an ethyl chain at position 1. This compound shares structural motifs with kinase inhibitors targeting ATP-binding pockets, particularly due to its planar heterocyclic core and aromatic substituents, which facilitate hydrophobic and π-π interactions . The fluorobenzyl group enhances metabolic stability and binding affinity, while the thiophene carboxamide may contribute to solubility and target specificity.
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2S/c20-14-4-1-3-13(9-14)11-24-12-22-17-15(19(24)27)10-23-25(17)7-6-21-18(26)16-5-2-8-28-16/h1-5,8-10,12H,6-7,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEOEQRTTJUABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes. It plays a crucial role in the nervous system, and its inhibition is a therapeutic approach to target neurodegenerative disorders.
Mode of Action
The compound interacts with nNOS by binding to its active site, thereby inhibiting the enzyme’s activity. This interaction results in the reduction of nitric oxide production, which can influence various physiological processes, including neurotransmission and vasodilation.
Biochemical Pathways
The inhibition of nNOS affects the nitric oxide signaling pathway. Nitric oxide is a key signaling molecule involved in various physiological processes, including neurotransmission, immune response, and regulation of cell death. By inhibiting nNOS, the compound reduces nitric oxide production, thereby affecting these processes.
Pharmacokinetics
This compound’s design strategy combines a more pharmacokinetically favorable 2-imidazolylpyrimidine head with promising structural components from previous inhibitors, suggesting potential improvements in bioavailability.
Result of Action
The inhibition of nNOS by this compound can lead to a decrease in nitric oxide production. This can result in changes in neurotransmission and other physiological processes regulated by nitric oxide. For instance, it may help alleviate symptoms associated with neurodegenerative disorders.
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that combines a pyrazolo[3,4-d]pyrimidine core with a thiophene moiety. Its molecular formula is , with a molecular weight of approximately 419.5 g/mol. The presence of the fluorobenzyl group and the thiophene ring enhances its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Additional Groups | Thiophene, Fluorobenzyl |
Anticancer Potential
Research indicates that compounds with pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant anticancer activity. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Case Study : A derivative of pyrazolo[3,4-d]pyrimidine demonstrated IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, showcasing its potential as a selective anticancer agent .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structure allows for interaction with bacterial enzymes, potentially disrupting their function.
- Research Findings : Studies have revealed that similar compounds exhibit activity against various bacterial strains and may serve as leads for developing new antibiotics .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been identified as having anti-inflammatory properties.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
Other Biological Activities
The compound may also possess other biological activities such as:
- Antiviral : Potential effectiveness against viral infections through inhibition of viral replication mechanisms.
- Antioxidant : Ability to scavenge free radicals, providing protective effects against oxidative stress.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
- DNA Interaction : Binding to DNA or RNA structures, affecting gene expression.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of related compounds:
Case Study 1: Inhibition of RIP1
A study demonstrated that compounds similar to this compound effectively inhibited RIP1 activity in vitro, leading to decreased necroptosis in cellular models .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro cytotoxicity assays against various cancer cell lines (e.g., NCI-H460 lung cancer cells and HepG2 liver cancer cells) showed promising results for similar pyrazolo derivatives, indicating that modifications to the side chains can significantly enhance anticancer activity .
Case Study 3: Structure Activity Relationship (SAR) Studies
SAR studies have revealed that specific structural modifications can lead to improved biological activity. For instance, alterations in the thiophene moiety or the introduction of different substituents on the pyrazolo ring can enhance potency against targeted pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include derivatives from the same pyrazolo[3,4-d]pyrimidinone family, such as:
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example compound, ): Replaces the ethyl-thiophene carboxamide with a methyl ester-substituted thiophene. Incorporates a chromen-4-one ring system fused with a fluorophenyl group, introducing additional steric bulk and π-conjugation .
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 62, ): Substitutes the thiophene-2-carboxamide with a 5-methylthiophen-2-yl group, reducing polarity. Retains the chromenone scaffold, which may influence bioavailability due to increased lipophilicity .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide | 454.45 (calculated) | Not reported | Thiophene-2-carboxamide, 3-fluorobenzyl |
| Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate | 560.2 | 227–230 | Chromenone, methyl ester, dual fluorine |
| Example 62 | 543.5 (calculated) | Not reported | 5-Methylthiophen-2-yl, chromenone |
Key Observations :
- The chromenone-containing analogues () exhibit higher molecular weights and melting points compared to the target compound, likely due to extended aromatic systems .
- The methyl ester in the first analogue may improve cell permeability but reduce aqueous solubility relative to the carboxamide group in the target compound.
Research Findings and Implications
- Activity Trends : Fluorine substitution at the benzyl position (common across all analogues) correlates with enhanced target binding, as fluorine’s electronegativity and small size optimize van der Waals interactions .
- Solubility Challenges: Chromenone-containing derivatives (e.g., Example 62) may face formulation hurdles due to low solubility, whereas the ethyl-thiophene carboxamide linker in the target compound could mitigate this through hydrogen-bonding capacity.
- Synthetic Accessibility: The target compound’s shorter synthetic route (lacking chromenone synthesis) may offer scalability advantages over its analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
